1-Methyl-2,2-dimethoxypropylamine
Description
1-Methyl-2,2-dimethoxypropylamine is a tertiary amine characterized by a branched carbon chain with methoxy substituents at the 2-position and a methyl group at the 1-position. For instance, compounds like methyl(2-methylpropyl)amine (CAS 625-43-4, C₅H₁₃N, MW 87.17) and 1-Hydroxymethyl-1-methylethanaminium chloride (a synthesis intermediate) share functional similarities, such as branched alkyl chains and amine groups. These features suggest that this compound may exhibit moderate basicity, solubility in polar solvents, and reactivity typical of tertiary amines.
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3,3-dimethoxybutan-2-amine |
InChI |
InChI=1S/C6H15NO2/c1-5(7)6(2,8-3)9-4/h5H,7H2,1-4H3 |
InChI Key |
HKIASBLVRANDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(OC)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 1-Methyl-2,2-dimethoxypropylamine (theoretical structure) with key analogs from the evidence:
Key Observations:
- Substituent Effects : The dimethoxy groups in this compound likely enhance its solubility in polar solvents compared to methyl(2-methylpropyl)amine , which lacks oxygen-containing substituents .
- Reactivity: Unlike 2-(Diethylamino)ethyl chloride hydrochloride, which undergoes nucleophilic substitution due to its chloroethyl group , this compound’s methoxy groups may direct reactivity toward electrophilic aromatic substitution or hydrogen bonding in catalytic systems.
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